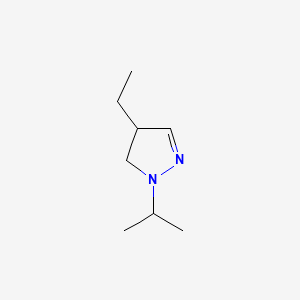

2-Pyrazoline, 4-ethyl-1-isopropyl-

Description

2-Pyrazoline derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The compound 2-Pyrazoline, 4-ethyl-1-isopropyl- features an ethyl group at position 4 and an isopropyl group at position 1. These substituents influence its physicochemical properties, reactivity, and biological activity.

Properties

CAS No. |

33193-27-0 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

4-ethyl-2-propan-2-yl-3,4-dihydropyrazole |

InChI |

InChI=1S/C8H16N2/c1-4-8-5-9-10(6-8)7(2)3/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

YYDARPMCZIBRBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(N=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of α,β-Unsaturated Carbonyl Compounds with Hydrazine Derivatives

General Principle:

The predominant method for synthesizing 2-pyrazoline derivatives involves the reaction of α,β-unsaturated carbonyl compounds (such as chalcones or substituted enones) with hydrazine or hydrazine hydrate. This reaction proceeds via a 1,3-dipolar cycloaddition or nucleophilic attack leading to ring closure and formation of the 2-pyrazoline core.

- The α,β-unsaturated carbonyl compound (e.g., an appropriate substituted chalcone with an ethyl group at the β-position and an isopropyl substituent on the nitrogen precursor) is refluxed with excess hydrazine hydrate in a polar solvent such as ethanol.

- Reaction times range from 3 to 6 hours under reflux conditions to ensure complete cyclization.

- After reaction completion, the mixture is poured into ice-cold water to precipitate the crude pyrazoline product.

- The crude product is then washed and recrystallized from suitable solvents (ethanol, acetone, or ethyl acetate) to obtain pure 2-pyrazoline derivatives.

- Straightforward and widely applicable for various substituted pyrazolines.

- Environmentally benign solvents and relatively mild conditions.

- Requires careful control of reaction time and temperature to avoid overreaction or side products.

- Purification steps are crucial to remove unreacted hydrazine and by-products.

Acid-Catalyzed Condensation of Carbonyl Compounds with Hydrazine in the Presence of Iodine

Process Overview:

According to patent US6229022B1, pyrazoline derivatives can be synthesized by reacting carbonyl compounds of the general formula $$ R1-C(O)-CH(R2)-CH2R3 $$ with hydrazine or hydrazine hydrate in the presence of sulfuric acid and catalytic amounts of iodine or iodine-releasing compounds.

- The reaction is conducted in concentrated sulfuric acid (30–100% by weight).

- Iodine acts as a catalyst facilitating the dehydrogenation step converting pyrazoline intermediates to pyrazole derivatives, but can also be controlled to isolate pyrazolines.

- The reaction temperature is typically elevated (around 125–140 °C) to drive the cyclization and dehydration steps.

- After reaction, the mixture is neutralized with sodium hydroxide, extracted with organic solvents (e.g., isobutanol), and purified by distillation or recrystallization.

Example Synthesis of 3-Phenyl-4-Methylpyrazole (Analogous to 4-ethyl-1-isopropyl-):

- Isopropyl phenyl ketone (analogous to isopropyl substitution) is added dropwise to a mixture of hydrazine hydrate, sulfuric acid, and sodium iodide at 125 °C.

- Stirring continues for 1 hour at 125 °C, followed by water removal by distillation and pH adjustment.

- The product is filtered and recrystallized, yielding high purity pyrazoline derivatives with yields around 85%.

- Industrially scalable and economically viable.

- High yields and purity achievable.

- Use of strong acids and iodine requires careful handling and waste management.

- Some substrates may be sensitive to acidic or oxidative conditions.

Refluxing Chalcones with Hydrazine Hydrate in Ethanol (Conventional Method)

This method is widely reported in neuropharmacological and synthetic chemistry literature for preparing 2-pyrazoline derivatives with various substitutions.

- Chalcone derivatives with the desired substituents (ethyl and isopropyl groups) are refluxed with excess hydrazine hydrate in dry ethanol for 3–6 hours.

- The reaction mixture is then cooled, and the crude product is precipitated by adding to ice-cold water.

- The solid is filtered, washed, and recrystallized to yield the target pyrazoline.

- This method is straightforward and avoids the use of strong acids or oxidants.

- It is suitable for laboratory-scale synthesis and allows for structural variation by changing the chalcone precursor.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The acid-catalyzed method with iodine is favored for industrial production due to its efficiency and relatively straightforward workup despite the harsh conditions.

- Conventional reflux with hydrazine hydrate in ethanol remains a standard laboratory method due to its simplicity and environmental friendliness.

- Characterization of the products typically involves melting point determination, high-performance liquid chromatography (HPLC) for purity, nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm substitution patterns and ring formation.

- The substitution pattern (ethyl at position 4 and isopropyl at position 1) can be controlled by selecting appropriate starting ketones or chalcone derivatives.

- The presence of iodine in the acid-catalyzed method serves as a mild oxidant and catalyst, enabling selective formation of pyrazoline or pyrazole derivatives depending on reaction conditions.

Chemical Reactions Analysis

1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrazoles.

Substitution: Substitution reactions often occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazoles .

Scientific Research Applications

1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.

Medicine: It is used in the development of pharmaceutical agents targeting specific enzymes and receptors.

Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects: The 4-ethyl-1-isopropyl substitution introduces steric bulk compared to simpler derivatives like 1-phenyl-3-methyl-2-pyrazoline. In contrast, pyrazolines with electron-withdrawing groups (e.g., 4-nitro-1-phenyl-2-pyrazoline) exhibit reduced basicity due to decreased nitrogen lone-pair availability .

Table 1: Substituent Impact on Key Properties

*LogP values estimated based on substituent contributions.

Reactivity and Isomerization Behavior

Pyrazoline derivatives often undergo isomerization or ring transformations under specific conditions. For example:

- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 7 ) isomerize to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 6 ) under acidic or thermal conditions .

- The 4-ethyl-1-isopropyl substituents may stabilize the parent structure against isomerization due to steric hindrance, unlike smaller substituents (e.g., methyl or cyano groups), which facilitate ring-opening or rearrangement .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of 4-ethyl-1-isopropyl-2-pyrazoline derivatives?

- Methodological Answer : Use 2D NMR techniques such as - COSY and - HMBC to assign aromatic and pyrazoline ring protons. For example, cross-peaks between 4α-CH and 5-CH in COSY, and HMBC correlations from 9-CH to C-3', C-5', and C-4' confirm substituent positions . Melting points, FTIR, and elemental analysis further validate purity and functional groups .

Q. How can synthetic routes for 4-ethyl-1-isopropyl-2-pyrazoline derivatives be optimized?

- Methodological Answer : Cyclocondensation of substituted chalcones with hydrazine hydrate under reflux conditions (e.g., ethanol/acetic acid) is standard. Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and optimize reaction time based on intermediate stability to avoid byproducts like pyrazole systems from CHCl-elimination .

Advanced Research Questions

Q. How do regioselectivity and electronic effects influence the [3+2] cycloaddition pathways of 2-pyrazoline derivatives?

- Methodological Answer : Apply Molecular Electron Density Theory (MEDT) to predict regioselectivity. For instance, interactions between the Cβ atom of electrophilic nitrile imines and the –N=N=C– fragment of nucleophilic partners determine the dominance of Δ-pyrazoline vs. pyrazole products. DFT simulations validate transition states and regiochemical outcomes .

Q. What strategies resolve contradictions in spectral data during structural elucidation of substituted pyrazolines?

- Methodological Answer : Combine multiple spectroscopic datasets. If HMBC correlations conflict with COSY assignments (e.g., ambiguity in 4α-CH vs. 4β-CH positions), use X-ray crystallography or variable-temperature NMR to resolve conformational dynamics. Cross-validate with synthetic intermediates (e.g., trichloromethyl-substituted analogs) .

Q. How can structure–activity relationships (SAR) guide the design of 4-ethyl-1-isopropyl-2-pyrazolines with enhanced anti-tubercular activity?

- Methodological Answer : Screen derivatives against Mycobacterium tuberculosis (MTB) and correlate substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl at C-5) with MIC values. Use molecular docking to assess interactions with mycobacterial targets (e.g., enoyl-ACP reductase). Derivatives with electron-withdrawing groups often improve potency .

Q. What computational and experimental approaches validate 2-pyrazoline-based fluorescent probes for nitroaromatic sensing?

- Methodological Answer : Synthesize benzothiazole-linked pyrazolines and characterize fluorescence quenching via FRET/PET mechanisms. Use DFT to model electron transfer pathways. Test selectivity against competing nitroaromatics (e.g., picric acid vs. TNT) in aqueous matrices .

Data Analysis & Ethical Considerations

Q. How should researchers address discrepancies in biological activity data across pyrazoline derivatives?

- Methodological Answer : Perform meta-analysis of published IC values (e.g., antitumor activity from NCI screenings ) and account for variables like cell line heterogeneity or assay protocols. Use statistical tools (e.g., ANOVA) to identify significant SAR trends.

Q. What ethical guidelines apply to pharmacological testing of 2-pyrazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.